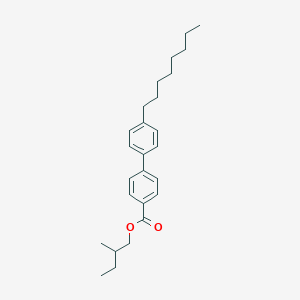
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation, bacterial and fungal growth, and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that the compound has antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its unique properties and mechanism of action. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties, as well as potential use in cancer research. However, one limitation is that the compound is not widely available and can be expensive to synthesize.
Orientations Futures
There are several future directions for the study of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and potential use in cancer research. Another direction is to study its potential use in treating bacterial and fungal infections. Additionally, further research could be done to optimize the synthesis method to make the compound more widely available and cost-effective.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide involves several steps. The first step is the reaction between 3-bromoaniline and 2-bromoacetophenone to form 2-(3-bromophenyl)-1-(2-bromoacetyl)aniline. This intermediate is then reacted with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid to form the final product, 2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory, antibacterial, and antifungal properties. It has also been studied for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3OS/c1-3-17-14(2)30-24(20(17)13-26)28-23(29)19-12-22(15-7-6-8-16(25)11-15)27-21-10-5-4-9-18(19)21/h4-12H,3H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWQATWVYLNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

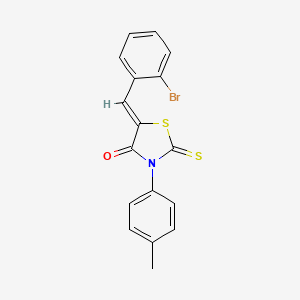
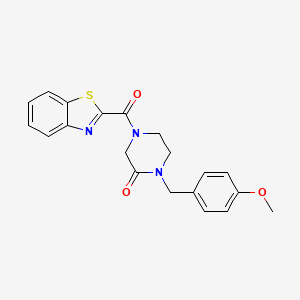
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
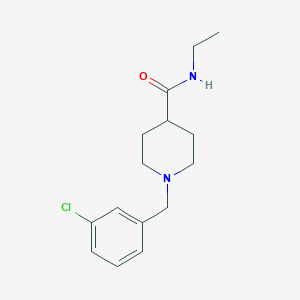
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)
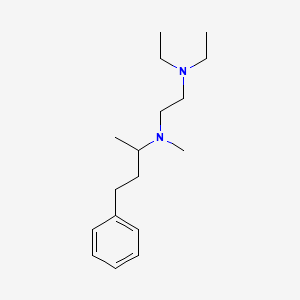
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
